molecular formula C17H11NO3S B4325285 2-METHYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

2-METHYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B4325285
M. Wt: 309.3 g/mol
InChI Key: SHBJVDYOZJBURV-VBKFSLOCSA-N
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Description

2-METHYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a unique combination of heterocyclic structures This compound is characterized by the presence of a thienyl group, a chromenylidene moiety, and an oxazol-5-one ring

Preparation Methods

The synthesis of 2-METHYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-thiophenecarboxaldehyde with 4-hydroxycoumarin to form the chromenylidene intermediate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to yield the final oxazol-5-one product. The reaction conditions often require the use of catalysts, such as p-toluenesulfonic acid, and solvents like ethanol or methanol to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-METHYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions vary based on the specific conditions and reagents used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-METHYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-METHYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-METHYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the thienyl, chromenylidene, and oxazol-5-one moieties, which confer distinct chemical and biological properties not found in other related compounds.

Properties

IUPAC Name

(4Z)-2-methyl-4-(2-thiophen-2-ylchromen-4-ylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3S/c1-10-18-16(17(19)20-10)12-9-14(15-7-4-8-22-15)21-13-6-3-2-5-11(12)13/h2-9H,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBJVDYOZJBURV-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=C(OC3=CC=CC=C32)C4=CC=CS4)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C\2/C=C(OC3=CC=CC=C32)C4=CC=CS4)/C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-METHYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 2
2-METHYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 3
2-METHYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 4
2-METHYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 5
2-METHYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 6
2-METHYL-4-[(4Z)-2-(THIOPHEN-2-YL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

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